Neltenexine hydrochloride
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Overview
Description
Neltenexine hydrochloride is a compound known for its elastase inhibitory properties. It has been explored for its potential in preventing pulmonary emphysema, a condition characterized by the destruction of the alveoli in the lungs .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Neltenexine hydrochloride involves several steps, starting from the appropriate aromatic anilide precursors. The reaction conditions typically include the use of solvents like methanol and reagents such as hydrochloric acid to form the hydrochloride salt. The process may involve heating and stirring to ensure complete reaction and formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is typically purified using techniques like recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Neltenexine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide), solvents like methanol or ethanol
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds. Substitution reactions can result in various substituted aromatic anilides .
Scientific Research Applications
Mechanism of Action
Neltenexine hydrochloride exerts its effects primarily through the inhibition of elastase. Elastase is an enzyme that breaks down elastin, a key protein in the extracellular matrix of tissues. By inhibiting elastase, this compound helps to preserve the integrity of elastin and prevent tissue damage. This mechanism is particularly relevant in conditions like pulmonary emphysema, where excessive elastase activity leads to the destruction of alveolar walls .
Comparison with Similar Compounds
Similar Compounds
Nepinalone: Another mucolytic agent used in respiratory disorders.
Nicocodine: A cough suppressant with central action.
Normethadone: A methadone derivative used as a cough suppressant.
Noscapine: An alkaloid used as a cough suppressant
Uniqueness
Neltenexine hydrochloride is unique among these compounds due to its specific elastase inhibitory activity. While other compounds may act as mucolytics or cough suppressants, this compound’s ability to inhibit elastase makes it particularly valuable in preventing tissue damage in conditions like pulmonary emphysema .
Properties
CAS No. |
99461-80-0 |
---|---|
Molecular Formula |
C18H21Br2ClN2O2S |
Molecular Weight |
524.7 g/mol |
IUPAC Name |
N-[2,4-dibromo-6-[[(4-hydroxycyclohexyl)amino]methyl]phenyl]thiophene-2-carboxamide;hydrochloride |
InChI |
InChI=1S/C18H20Br2N2O2S.ClH/c19-12-8-11(10-21-13-3-5-14(23)6-4-13)17(15(20)9-12)22-18(24)16-2-1-7-25-16;/h1-2,7-9,13-14,21,23H,3-6,10H2,(H,22,24);1H |
InChI Key |
ZVPWQPVEYLBIFG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)NC(=O)C3=CC=CS3)O.Cl |
Origin of Product |
United States |
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